For researchers requiring unambiguous ATM kinase interrogation, generic DDR inhibitors are insufficient. M3541 addresses the need for target specificity with sub-nanomolar potency (IC50 0.25 nM) and >60-fold selectivity over related PIKK family members, including DNA-PK and ATR.
- Differentiates ATM from ATR biology, unlike multi-kinase probes.
- Validated for in vivo radiosensitization with oral bioavailability.
- Ensures experimental reproducibility with defined kinome selectivity.
This probe is supplied with rigorous analytical documentation to support procurement compliance.
Molecular FormulaC23H17FN6O2
Molecular Weight428.4 g/mol
Cat. No.B12381934
⚠ Attention: For research use only. Not for human or veterinary use.
M3541: Selective ATM Kinase Inhibitor for DNA Damage Research
M3541 is a potent, ATP-competitive, and orally bioavailable small molecule inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR) [1][2]. With a reported IC50 value of 0.25 nM in cell-free biochemical assays, M3541 exhibits sub-nanomolar potency against its primary target and demonstrates remarkable selectivity across the human kinome [3]. By inhibiting ATM, M3541 suppresses double-strand break (DSB) repair, abrogates cell-cycle checkpoints, and sensitizes cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapy . M3541, also known as M 3541 and bearing the CAS number 1360628-91-6, was advanced to clinical investigation as a potential radiosensitizer in solid tumors [4][5].
Pathway Engagement
ATM kinase inhibition study fit; DSB repair and cell-cycle checkpoint research
Selectivity Context
Isoform-selectivity assay context against PIKK family kinases
Model-System Use
Supports in vitro pathway studies and in vivo model-response investigation
[1] Zimmermann A, Dahmen H, Fuchss T, et al. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies. Mol Cancer Ther. 2022;21(6):859-870. doi:10.1158/1535-7163.MCT-21-0934 View Source
[2] Fuchss T, Mederski WW, Zenke FT, et al. Abstract 329: Highly potent and selective ATM kinase inhibitor M3541: A clinical candidate drug with strong antitumor activity in combination with radiotherapy. Cancer Res. 2018;78(13_Supplement):329. doi:10.1158/1538-7445.AM2018-329 View Source
[3] Zimmermann A, Dahmen H, Fuchss T, et al. Figure 1: M3541 is a potent and selective inhibitor of ATM kinase activity. In: A New Class of Selective ATM Inhibitors... Mol Cancer Ther. 2022. PMC9381122. View Source
[4] Waqar SN, Robinson C, Olszanski AJ, et al. Phase I trial of ATM inhibitor M3541 in combination with palliative radiotherapy in patients with solid tumors. Invest New Drugs. 2022;40(3):596-605. doi:10.1007/s10637-022-01216-8 View Source
[5] ClinicalTrials.gov. M3541 in Combination With Radiotherapy in Solid Tumors. Identifier: NCT03225105. View Source
Why M3541 Cannot Be Substituted by Other ATM/ATR Inhibitors
While the DNA Damage Response (DDR) field offers a growing list of kinase inhibitors targeting ATM and ATR, their functional and pharmacological profiles are not interchangeable. M3541 is a highly selective ATM inhibitor [1], whereas many other agents in this space, such as Berzosertib (M6620), Ceralasertib (AZD6738), and Elimusertib (BAY1895344), are potent inhibitors of the related kinase ATR [2]. This fundamental difference in target engagement results in divergent biological consequences; for instance, ATM inhibition by M3541 directly abrogates the p53-mediated G1 checkpoint and DSB repair, while ATR inhibition primarily induces replication stress [3]. Even among ATM inhibitors, significant differences exist in potency and kinase selectivity. M3541 and its analog M4076 demonstrate sub-nanomolar potency (IC50 0.25 nM) with remarkable kinome selectivity, whereas the first-generation tool compound KU-55933 is substantially less potent (ATM IC50 13 nM) . Procuring a generic alternative without verifying these specific quantitative parameters—especially target identity, IC50 value, and selectivity profile—can lead to a complete misinterpretation of experimental results and failure to replicate published findings.
⚠️
Target class mismatch
ATM vs ATR inhibitors produce distinct DDR outcomes; pathway-response endpoints may not transfer.
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Potency context may differ
Generic ATM tool compounds may require higher working concentrations, altering selectivity interpretation.
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Selectivity profile may shift
Off-target kinase activity among PIKK family members can confound phenotype attribution without verification.
[1] Zimmermann A, Dahmen H, Fuchss T, et al. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies. Mol Cancer Ther. 2022;21(6):859-870. doi:10.1158/1535-7163.MCT-21-0934 View Source
[2] Carrassa L, Damia G. DNA damage response inhibitors: Mechanisms and clinical development. Pharmacol Ther. 2023. Table 1: Comparison of clinical-stage DDR inhibitors. View Source
[3] Turchick A, Zimmermann A, Chiu LY, et al. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors. Mol Cancer Ther. 2023;22(7):859-872. doi:10.1158/1535-7163.MCT-22-0685 View Source
M3541: Evidence Guide for Scientific Differentiation
Superior ATM Inhibition Potency
M3541 demonstrates sub-nanomolar biochemical potency against ATM, with an IC50 of 0.25 nM. This is significantly more potent than the widely used first-generation ATM inhibitor KU-55933, which exhibits an IC50 of 13 nM for ATM, representing an over 50-fold improvement in potency .
ATM Inhibition PotencyHead-to-head
IC50 0.25 nM (M3541) vs 13 nM (KU-55933)
Supports ATM inhibition potency context
Cell-free assay; 52-fold reported difference
ATM KinaseBiochemical AssayIC50Potency
Evidence Dimension
ATM Kinase Inhibition (IC50)
Target Compound Data
0.25 nM
Comparator Or Baseline
KU-55933: 13 nM
Quantified Difference
52-fold more potent
Conditions
Cell-free biochemical kinase assay
Why This Matters
For researchers requiring potent and complete ATM inhibition in vitro, M3541 offers a far superior potency profile, reducing the required working concentration and mitigating off-target risks associated with high-dose tool compounds.
ATM KinaseBiochemical AssayIC50Potency
Kinase Selectivity Against PIKK Family
M3541 is a highly selective ATM inhibitor. It displays a favorable selectivity margin (>60-fold) against closely related PIKK family members, including DNA-PK, PI3K isoforms, mTOR, and ATR . This selectivity profile is critical as many early ATM/ATR inhibitors suffer from significant off-target activity against these kinases, which confounds phenotypic interpretation.
PIKK Family SelectivityReported
>60-fold selectivity margin over DNA-PK, PI3K, mTOR, ATR
Selectivity over PIKK Family (DNA-PK, PI3K, mTOR, ATR)
Target Compound Data
>60-fold selectivity margin
Comparator Or Baseline
Not applicable (Class-level benchmark)
Quantified Difference
Not applicable
Conditions
Biochemical kinase selectivity panel
Why This Matters
This verified selectivity window minimizes confounding results from collateral inhibition of related kinases like DNA-PK or mTOR, ensuring experimental outcomes can be confidently attributed to ATM-specific modulation.
M3541 is a selective inhibitor of ATM kinase (IC50 = 0.25 nM). In contrast, compounds like Berzosertib (M6620; IC50 = 0.2 nM for ATR), Ceralasertib (AZD6738; IC50 = 1 nM for ATR), and Elimusertib (BAY1895344; IC50 = 7 nM for ATR) are designed to potently inhibit the related but functionally distinct ATR kinase . The critical experimental distinction is that M3541 directly inhibits DSB repair and cell-cycle checkpoints, whereas ATR inhibitors like M4344 and M6620 primarily function by exacerbating replication stress [1].
Target SpecificityClass-level
M3541 (ATM) vs Berzosertib, Ceralasertib, Elimusertib (ATR)
Qualitative difference in primary target (ATM vs. ATR)
Conditions
Various cell-free biochemical assays
Why This Matters
Selecting M3541 over an ATR inhibitor is essential for experiments designed to interrogate ATM-specific signaling, DSB repair, or G1 checkpoint control, and vice versa. Mistaking these two classes is a major source of failed experiments and misinterpreted data.
ATMATRTarget SelectivityDNA Damage Response
[1] Turchick A, Zimmermann A, Chiu LY, et al. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors. Mol Cancer Ther. 2023;22(7):859-872. doi:10.1158/1535-7163.MCT-22-0685 View Source
In Vivo Radiosensitization Efficacy
In a clinically relevant fractionated radiotherapy (RT) study, oral administration of M3541 (100 mg/kg) in combination with fractionated RT (2 Gy fractions, 5 days on/2 days off for 6 weeks) in FaDu xenograft-bearing mice led to complete tumor regression in multiple models [1]. This robust in vivo efficacy, achieved in a regimen that mirrors clinical radiation schedules, supports its advanced preclinical characterization as a radiosensitizer and distinguishes it from tool compounds with limited or untested in vivo activity.
In Vivo RadiosensitizationReported
Complete tumor regression in FaDu xenograft + fractionated RT
Supports in vivo model-response context
Oral 100 mg/kg; 2 Gy fractions for 6 weeks
RadiotherapyXenograft ModelRadiosensitizationIn Vivo Efficacy
Evidence Dimension
In vivo tumor response to fractionated radiotherapy
Target Compound Data
Complete tumor regression in combination with RT
Comparator Or Baseline
Radiotherapy alone or untreated control
Quantified Difference
Complete regression in combination arm vs. tumor progression in control/RT-alone arms
Conditions
FaDu human xenograft model in mice; 100 mg/kg oral M3541; 2Gy fractions (5 days on, 2 days off) for 6 weeks
Why This Matters
Demonstrates that M3541 is not just an in vitro tool but a potent in vivo modulator of radiation response, making it suitable for advanced preclinical oncology studies and reducing the risk of failure when translating from cell-based assays to animal models.
RadiotherapyXenograft ModelRadiosensitizationIn Vivo Efficacy
[1] Zimmermann A, Dahmen H, Fuchss T, et al. Figure 3: M3541 potentiates IR efficacy in xenograft models. In: A New Class of Selective ATM Inhibitors... Mol Cancer Ther. 2022. PMC9381122. View Source
Synergy with ATR Inhibitors in p53-Proficient Models
In a direct combination study, the ATR inhibitor M6620 induced a protective G1-phase arrest in A549 cells (which have functional ATM and p53 signaling). Co-treatment with M3541 (1 μmol/L) effectively suppressed this ATM-dependent cell-cycle checkpoint, lowering the p53 protective barrier and extending the life of ATR inhibitor-induced double-strand breaks [1][2]. This mechanistic synergy led to significantly enhanced cancer cell death compared to M6620 alone.
Effect on M6620-induced G1 checkpoint and DSB persistence
Target Compound Data
M3541 (1 μM) + M6620 (200 nM): Abrogation of G1 arrest and prolonged DSB lifespan
Comparator Or Baseline
M6620 (200 nM) alone: Induction of protective G1-phase arrest
Quantified Difference
Significant increase in cell death and chromosomal defects with combination
Conditions
A549 human lung adenocarcinoma cell line; 24-hour treatment; analyzed by flow cytometry and Western blot
Why This Matters
This validated synergy provides a clear mechanistic rationale for using M3541 as a specific tool to overcome ATM/p53-mediated resistance to ATR inhibitors, a critical consideration for researchers developing rational combination therapies in p53-wildtype cancers.
[1] Turchick A, Zimmermann A, Chiu LY, et al. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors. Mol Cancer Ther. 2023;22(7):859-872. doi:10.1158/1535-7163.MCT-22-0685 View Source
[2] Turchick A, Zimmermann A, Chiu LY, et al. Figure 2: ATM inhibition by M3541 circumvents the M6620-induced G1 checkpoint. In: Selective Inhibition of ATM-dependent Double-strand Break Repair... Mol Cancer Ther. 2023. PMC10320480. View Source
M3541 Research Application Scenarios
Validating ATM Signaling and DNA Damage Responses
Use M3541 as a highly selective chemical probe to interrogate the specific role of ATM kinase in cellular models. Given its sub-nanomolar potency (IC50 = 0.25 nM) and >60-fold selectivity over related PIKK family members like DNA-PK and ATR , M3541 is an ideal tool for experiments requiring unambiguous inhibition of ATM with minimal off-target interference. This is critical for accurately defining ATM's role in DSB repair, cell-cycle checkpoint activation, and downstream phosphorylation events like CHK2, KAP1, and p53 [1].
Preclinical Radiosensitization Studies
Employ M3541 in syngeneic or xenograft mouse models to study the enhancement of radiotherapy efficacy. Its potent and consistent in vivo radiosensitizing effect has been validated in clinically relevant fractionated radiation regimens, leading to complete tumor regression in FaDu xenografts [2]. The established oral bioavailability and in vivo formulation (e.g., 100 mg/kg in CMC-Na) make it suitable for combination studies with ionizing radiation . This scenario is ideal for researchers investigating novel strategies to overcome tumor radioresistance.
Synthetic Lethality and ATR Inhibitor Combinations
Utilize M3541 to study mechanisms of resistance to ATR inhibition, particularly in cancer cells with functional ATM and p53 signaling. M3541 has been shown to abrogate the protective G1 checkpoint and p53 barrier induced by ATR inhibitors like M6620 (Berzosertib), leading to synergistic increases in DNA damage and cell death [3]. This application is central for research programs exploring rational combination therapies that co-target ATM and ATR to improve anti-tumor efficacy in p53-proficient malignancies.
Probing Genetic Dependencies in DNA Repair
Investigate synthetic lethal interactions using M3541 in genetically defined cell lines. Published data indicates that knockout of genes in the Fanconi Anemia (FA)/BRCA pathway results in marked hypersensitivity to M3541, due to a reduction in DSB end resection and an increase in toxic Non-Homologous End Joining (NHEJ) [4]. M3541 serves as a precise molecular tool to explore these genetic interactions and define patient populations that may be particularly sensitive to ATM inhibition, guiding biomarker discovery efforts.
Application
Selection Property
Validation Focus
ATM Signaling & DDR Studies
Kinase target engagement
ATM pathway-specific modulation
Preclinical Radiosensitization Research
In vivo model-response context
Tumor regression in combination models
ATM-ATR Synthetic Lethality Studies
Checkpoint abrogation context
Synergistic cell death in p53-proficient lines
DNA Repair Genetic Dependency Profiling
Genetic interaction context
Hypersensitivity in FA/BRCA-deficient models
[1] Zimmermann A, Dahmen H, Fuchss T, et al. Figure 1: M3541 is a potent and selective inhibitor of ATM kinase activity. In: A New Class of Selective ATM Inhibitors... Mol Cancer Ther. 2022. PMC9381122. View Source
[2] Zimmermann A, Dahmen H, Fuchss T, et al. Figure 3: M3541 potentiates IR efficacy in xenograft models. In: A New Class of Selective ATM Inhibitors... Mol Cancer Ther. 2022. PMC9381122. View Source
[3] Turchick A, Zimmermann A, Chiu LY, et al. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors. Mol Cancer Ther. 2023;22(7):859-872. doi:10.1158/1535-7163.MCT-22-0685 View Source
[4] Cai MY, Dunn CE, Zhao W, et al. Cooperation of the ATM and Fanconi Anemia/BRCA Pathways in Double-Strand Break End Resection. Cell Rep. 2020. doi:10.1016/j.celrep.2020.02.050 View Source
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